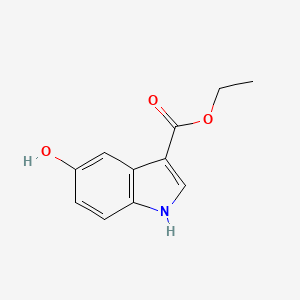

Ethyl 5-hydroxy-1H-indole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-hydroxy-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)9-6-12-10-4-3-7(13)5-8(9)10/h3-6,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDVGUDDOURIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40705587 | |

| Record name | Ethyl 5-hydroxy-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24370-69-2 | |

| Record name | Ethyl 5-hydroxy-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Synthesis:

| Step | Reaction Description | Reagents and Conditions | Product/Intermediate |

|---|---|---|---|

| 1. | Condensation of ethyl acetoacetate with monomethylamine | Ethyl acetoacetate added dropwise to monomethylamine in ethanol at room temperature; solvent evaporation | 3-methylamino-2-ethyl crotonate |

| 2. | Cyclization with p-benzoquinone | p-Benzoquinone dissolved in dichloroethane; Lewis acid catalyst (ZnCl2, AlCl3, CoCl2, or polyphosphoric acid); low temperature addition of crotonate | Ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylate |

| 3. | Acylation of cyclized product | Acetic anhydride as acylating agent; sodium acetate or potassium acetate catalyst; reflux in dichloroethane | 1,2-dimethyl-5-acetoxy-1H-indole-3-carboxylic acid ethyl ester |

| 4. | Bromination | Hydrobromic acid and hydrogen peroxide in dichloroethane; reflux | 5-acetoxy-6-bromo-2-bromomethyl-1-methylindole-3-carboxylic acid ethyl ester |

| 5. | Thiophenol substitution | Reaction with sodium thiophenolate in methanol with alkali; neutralization with acetic acid | 5-hydroxy-6-bromo-2-phenylthiomethyl-1-methylindole-3-carboxylic acid ethyl ester |

- The cyclization step (Step 2) employs Lewis acid catalysts to significantly improve yield.

- Bromination uses hydrobromic acid and hydrogen peroxide as a clean alternative to elemental bromine, reducing waste and improving safety.

- The substitution step reduces thiophenolate odor by conducting the reaction in situ.

- The method is suitable for scale-up due to mild conditions, readily available reagents, and environmentally friendly processes.

Alternative Synthetic Routes and Research Findings

Nenitzescu Reaction-Based Synthesis

- The Nenitzescu indole synthesis involves the reaction of p-benzoquinone with β-aminocrotonate derivatives.

- This method is widely used to construct the 5-hydroxyindole core efficiently.

- Subsequent esterification and functionalization steps yield this compound derivatives.

Modifications and Derivatives

- Research has explored the synthesis of 2-substituted ethyl 5-hydroxy-1H-indole-3-carboxylates by varying the substituents on the amino crotonate or by post-cyclization modifications.

- For example, methylation, bromination, and thiophenol substitution have been reported to yield biologically active derivatives with antiviral properties.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Advantages | Challenges |

|---|---|---|---|

| Starting materials | Ethyl acetoacetate, monomethylamine, p-benzoquinone | Readily available, low cost | Purity of intermediates affects yield |

| Catalysts | Lewis acids (ZnCl2, AlCl3, CoCl2), polyphosphoric acid | Improved cyclization yield | Catalyst removal required |

| Solvents | Dichloroethane, ethanol, methanol | Good solubility and reaction control | Toxicity and disposal considerations |

| Bromination reagents | Hydrobromic acid + H2O2 | Safer than elemental bromine, cleaner reaction | Requires careful control of peroxide addition |

| Reaction temperature | Room temperature to reflux | Mild conditions suitable for scale-up | Some steps require low temperature control |

| Yield | Moderate to high (up to 45% in some routes) | Efficient for industrial production | Multi-step synthesis can reduce overall yield |

Summary of Research Data

- The synthesis of this compound and its derivatives has been optimized for antiviral drug development, including anti-hepatitis B virus activity.

- The use of Lewis acid catalysis in the cyclization step enhances the formation of the indole ring.

- Clean bromination methods reduce hazardous waste and improve environmental compatibility.

- The final substitution step with thiophenol sodium salt provides functionalization important for biological activity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed

Oxidation: Formation of ethyl 5-oxo-1H-indole-3-carboxylate.

Reduction: Formation of this compound.

Substitution: Formation of ethyl 5-chloro-1H-indole-3-carboxylate.

Scientific Research Applications

Synthetic Routes

| Synthetic Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Indole + Ethyl Acetoacetate | Base (e.g., NaOH) | Reflux | High |

| Indole-3-carboxaldehyde + Ethyl Acetoacetate | Base (e.g., K2CO3) | Reflux | Moderate |

Chemistry

Ethyl 5-hydroxy-1H-indole-3-carboxylate serves as a building block for synthesizing more complex indole derivatives. Its reactivity allows for various chemical modifications, including oxidation and substitution reactions .

Biology

In biological research, this compound has been investigated for its antiviral and antimicrobial properties . Notably, it exhibits inhibitory activity against the hepatitis C virus (HCV) in human hepatoma cell lines, suggesting potential therapeutic applications in treating viral infections . Additionally, it interacts with serotonin receptors, indicating possible implications in mental health therapies .

Medicine

This compound is explored for its anti-inflammatory and anticancer properties. It acts as an inhibitor of the enzyme 5-lipoxygenase (5-LO), which is involved in leukotriene biosynthesis—key mediators of inflammation . Furthermore, studies indicate its potential as an antidiabetic agent , showing significant inhibition of enzymes related to glucose metabolism .

Industry

In industrial applications, this compound is utilized in developing new materials and pharmaceuticals due to its versatile chemical structure. Its properties make it suitable for applications in drug formulation and material science .

Case Studies

- Antiviral Activity Against HCV

- Anti-inflammatory Effects

- Antidiabetic Properties

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like 5-lipoxygenase, which plays a role in the inflammatory response . The compound’s hydroxyl group is crucial for its binding affinity to these targets, leading to the modulation of biological pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Ester Group

Methyl vs. Ethyl Esters

Methyl 5-hydroxy-1H-indole-3-carboxylate (CAS 112332-96-4):

- Molecular weight: 191.2 g/mol.

- Sourced from marine organisms (e.g., Hyrtios erectus), this compound is utilized in research for its structural simplicity and ease of synthesis .

- Compared to the ethyl ester, the methyl derivative exhibits lower lipophilicity (logP ~1.2 vs. ~1.8), which may reduce cellular uptake in biological assays .

This compound :

Table 1: Comparison of Ester Derivatives

| Compound | Molecular Weight | logP (Predicted) | Key Applications | Reference |

|---|---|---|---|---|

| Mthis compound | 191.2 | 1.2 | Antiviral research | |

| This compound | 209.2 | 1.8 | Broad-spectrum drug design |

Substitutions at the 1-Position

Alkyl or aryl groups at the 1-position modulate steric effects and binding affinity:

- Ethyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS 63746-08-7):

Halogen and Heterocyclic Modifications

Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate (CAS 167631-21-2):

Ethyl 2-(3-chlorophenyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate :

Table 2: Bioactivity of Halogenated Derivatives

| Compound | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| Ethyl 2-(3-chlorophenyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate | Arachidonate 5-lipoxygenase | 45–2120 | |

| Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate | N/A | N/A |

Functional Group Additions

- Ethyl 5-[bis(2-hydroxyethyl)amino]-1H-indole-3-carboxylate (CAS 1357923-30-8): Incorporates hydrophilic bis(2-hydroxyethyl)amino groups, improving aqueous solubility (logP ~0.5). Molecular weight: 292.3 g/mol; explored in prodrug designs .

Biological Activity

Ethyl 5-hydroxy-1H-indole-3-carboxylate is an indole derivative that has garnered attention due to its potential biological activities, particularly in the context of inflammatory diseases and cancer. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), cytotoxic effects, and its mechanism of action.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C₁₁H₁₁NO₃

- Molecular Weight : 205.21 g/mol

The compound features a hydroxyl group at the 5-position of the indole ring, which is crucial for its biological activity. The presence of the ethyl ester group enhances its lipophilicity, potentially improving its bioavailability.

1. Inhibition of 5-Lipoxygenase (5-LO)

One of the most significant biological activities of this compound is its inhibition of 5-lipoxygenase (5-LO), an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation. A study demonstrated that derivatives of ethyl 5-hydroxyindole-3-carboxylate could effectively inhibit human 5-LO, with one derivative showing an IC50 value of 0.7 μM in cell-free assays and an even lower IC50 value of 0.23 μM in polymorphonuclear leukocytes .

2. Cytotoxic Effects

Research has also indicated that this compound exhibits cytotoxic properties against various cancer cell lines. In a study evaluating the cytotoxicity against breast adenocarcinoma (MCF-7) cells, it was found that several derivatives demonstrated minimal cytotoxic effects at concentrations up to 100 µM when compared to normal human dermal fibroblasts (HDF) . The structure-activity relationship analysis suggested that modifications at specific positions on the indole ring can significantly influence cytotoxic potency.

The mechanism by which this compound exerts its effects appears to involve interaction with cellular signaling pathways linked to inflammation and apoptosis. Molecular modeling studies have shown favorable binding interactions with key proteins involved in these pathways, suggesting that this compound could modulate critical signaling events within cells .

Structure-Activity Relationship (SAR)

The SAR studies highlight how variations in substituents on the indole ring affect biological activity:

| Compound | Substituent Position | IC50 (μM) | Activity |

|---|---|---|---|

| Ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate | Various | 0.7 | Strong inhibitor of 5-LO |

| Ethyl 5-hydroxyindole derivatives | Ortho/Para positions | Variable | Cytotoxic against MCF-7 |

These findings suggest that specific modifications can enhance or diminish the biological efficacy of the compound, providing a framework for future drug design efforts.

Case Study: Anti-inflammatory Potential

A notable case study investigated the anti-inflammatory potential of ethyl 5-hydroxyindole derivatives in a model of acute inflammation induced by carrageenan in rats. The results showed a significant reduction in paw edema compared to control groups, supporting the hypothesis that these compounds can effectively modulate inflammatory responses .

Case Study: Cancer Cell Line Evaluation

Another case study assessed the effects of ethyl 5-hydroxyindole derivatives on various cancer cell lines, including MCF-7 and A549 cells. The derivatives exhibited varying degrees of cytotoxicity, with some showing selectivity towards cancerous cells over normal cells, indicating potential therapeutic applications in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.